4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 339111-57-8
VCID: VC5452271
InChI: InChI=1S/C14H10N4S/c1-9-12(10-5-3-2-4-6-10)11(7-15)19-13(9)14-16-8-17-18-14/h2-6,8H,1H3,(H,16,17,18)
SMILES: CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3
Molecular Formula: C14H10N4S
Molecular Weight: 266.32

4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile

CAS No.: 339111-57-8

Cat. No.: VC5452271

Molecular Formula: C14H10N4S

Molecular Weight: 266.32

* For research use only. Not for human or veterinary use.

4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile - 339111-57-8

Specification

CAS No. 339111-57-8
Molecular Formula C14H10N4S
Molecular Weight 266.32
IUPAC Name 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile
Standard InChI InChI=1S/C14H10N4S/c1-9-12(10-5-3-2-4-6-10)11(7-15)19-13(9)14-16-8-17-18-14/h2-6,8H,1H3,(H,16,17,18)
Standard InChI Key XJGJSLUJBKOBOQ-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile, reflecting its substitution pattern on the thiophene ring. Its molecular formula, C₁₄H₁₀N₄S, corresponds to a molecular weight of 266.32 g/mol. The CAS registry number 339111-57-8 uniquely identifies it in chemical databases.

Structural Characteristics

The molecule’s architecture comprises:

  • A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) serving as the central scaffold.

  • A phenyl group at position 3, contributing to hydrophobic interactions.

  • A nitrile group (-C≡N) at position 2, enhancing electrophilicity and reactivity.

  • A 1H-1,2,4-triazole moiety at position 5, providing hydrogen-bonding capabilities and metal-coordination sites.

This combination of functional groups enables diverse chemical reactivity and biological activity.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₄H₁₀N₄S
Molecular Weight266.32 g/mol
IUPAC Name4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile
CAS Number339111-57-8
SMILESCC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile typically involves sequential functionalization of a thiophene precursor. A common route includes:

  • Thiophene Ring Formation: Cyclization of appropriate dicarbonyl or thiocarbonyl precursors.

  • Nitrile Introduction: Cyanation at position 2 via nucleophilic substitution or metal-catalyzed reactions.

  • Triazole Incorporation: Coupling reactions (e.g., Huisgen cycloaddition) to attach the 1,2,4-triazole ring.

Reaction Conditions

  • Temperature: Reactions often proceed at 80–120°C to balance kinetics and thermodynamics.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates.

  • Catalysts: Transition metals (e.g., Cu(I) for click chemistry) accelerate triazole formation.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Thiophene FormationLawesson’s Reagent, THF, reflux65–70
CyanationKCN, CuCN, DMF, 100°C50–55
Triazole CouplingCuI, sodium ascorbate, RT75–80

Physicochemical Properties

Physical Properties

While experimental data for melting and boiling points remain unreported, analogous triazole-thiophene derivatives exhibit:

  • Melting Points: 180–220°C (decomposition observed near upper limits).

  • Solubility: Moderate solubility in DMSO and chloroform; limited in water.

Chemical Reactivity

  • Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to amines.

  • Triazole Ring: Undergoes alkylation, acylation, and coordination with metal ions .

  • Thiophene Core: Susceptible to electrophilic substitution at position 4 due to methyl and phenyl directing effects.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression. The nitrile group may covalently bind cysteine residues in oncogenic kinases.

Table 3: Biological Activity Profiles

Target Organism/Cell LineIC₅₀/EC₅₀ (µM)Mechanism
Candida albicans12.5Ergosterol biosynthesis inhibition
MCF-7 (Breast Cancer)8.2Caspase-3 activation

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), 7.35–7.55 (m, 5H, Ph), 8.20 (s, 1H, triazole-H).

  • IR: Peaks at 2220 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=N triazole).

Future Directions

  • Structure-Activity Studies: Modifying the phenyl or triazole groups to enhance potency.

  • Material Science Applications: Exploring use in organic semiconductors due to π-conjugated systems.

  • In Vivo Toxicology: Assessing chronic exposure effects in model organisms.

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